molecular formula C13H11NO B15339404 5-Aminobiphenyl-3-carbaldehyde

5-Aminobiphenyl-3-carbaldehyde

Cat. No.: B15339404
M. Wt: 197.23 g/mol
InChI Key: VIKPGQZKUQGRIT-UHFFFAOYSA-N
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Description

5-Aminobiphenyl-3-carbaldehyde is a biphenyl derivative featuring an amino (-NH₂) substituent at the 5-position and a formyl (-CHO) group at the 3-position.

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

3-amino-5-phenylbenzaldehyde

InChI

InChI=1S/C13H11NO/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-9H,14H2

InChI Key

VIKPGQZKUQGRIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)N

Origin of Product

United States

Scientific Research Applications

5-Aminobiphenyl-3-carbaldehyde has diverse applications in scientific research, including:

  • Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a building block in multicomponent reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-aminobiphenyl-3-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the formyl group can participate in electrophilic reactions. These interactions can lead to the formation of various biologically active compounds and influence biological processes.

Comparison with Similar Compounds

Structural Analogues from Evidence

The provided evidence highlights fluorinated pyrrole and indole derivatives, which share functional groups (e.g., formyl or nitrile) but differ in core scaffolds and substituents. Key compounds include:

Table 1: Comparative Overview of Structural Analogues
Compound Name CAS Number Core Structure Substituents Key Properties/Applications
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde 881674-56-2 Pyrrole 2-Fluorophenyl, formyl Intermediate in drug synthesis
4-Fluoro-1H-indole-3-carbonitrile 1260759-82-7 Indole 4-Fluoro, nitrile Antimicrobial agent precursor
5-Fluoro-1H-indole-3-carbonitrile 194490-15-8 Indole 5-Fluoro, nitrile Kinase inhibitor scaffold
Key Differences:
  • Core Scaffold: 5-Aminobiphenyl-3-carbaldehyde uses a biphenyl backbone, whereas analogs in Table 1 feature pyrrole or indole cores.
  • Substituent Effects: The amino group in this compound provides nucleophilic reactivity for further functionalization (e.g., Schiff base formation), unlike the electron-withdrawing fluoro groups in the analogs, which may limit reactivity .
  • Electronic Properties: The formyl group in both this compound and 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde enables participation in condensation reactions, but the biphenyl system’s extended conjugation could enhance UV absorption or fluorescence properties.
Challenges:
  • The amino group in this compound may require protection during synthesis to prevent side reactions, a step unnecessary in fluorinated analogs.

Physicochemical Properties

Table 2: Hypothetical Property Comparison*
Property This compound 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
Molecular Weight (g/mol) ~213 (estimated) 219.2
Solubility Moderate in polar solvents Low in water, high in DMSO
Melting Point Not reported 160–162°C
Reactivity High (amino/formyl synergy) Moderate (fluoro deactivates ring)

*Data for this compound is extrapolated from structural analogs .

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